

Spectroscopic Profile of 1,4-Diazepan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Diazepan-2-one

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **1,4-diazepan-2-one**, a seven-membered heterocyclic compound containing a cyclic amide (lactam) functionality. The structural analysis of such molecules is fundamental in synthetic chemistry and drug discovery, where precise characterization is paramount.

It is important to note that while the synthesis of **1,4-diazepan-2-one** has been reported, a comprehensive and publicly available dataset of its experimental spectroscopic data (NMR, IR, MS) is not readily found in scientific literature or chemical databases. Commercial suppliers of this compound also do not typically provide analytical data^[1]. Therefore, this guide presents a combination of expected spectroscopic values derived from the analysis of similar cyclic amides and data from closely related substituted **1,4-diazepan-2-one** derivatives.

Molecular Structure

1,4-Diazepan-2-one is a saturated heterocyclic compound with the molecular formula $C_5H_{10}N_2O$ and a molecular weight of 114.15 g/mol. Its structure consists of a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **1,4-diazepan-2-one** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **1,4-Diazepan-2-one**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~ 7.0 - 8.5	Broad Singlet	1H	N1-H	Chemical shift can be highly variable depending on solvent and concentration.
~ 3.2 - 3.4	Triplet	2H	C3-H ₂	Protons adjacent to the carbonyl group.
~ 2.8 - 3.0	Triplet	2H	C5-H ₂	Protons adjacent to the secondary amine.
~ 2.6 - 2.8	Singlet/Broad	1H	N4-H	Chemical shift is variable and may exchange with D ₂ O.
~ 2.5 - 2.7	Multiplet	2H	C7-H ₂	
~ 1.7 - 1.9	Multiplet	2H	C6-H ₂	

Note: The predicted values are based on the general chemical shift ranges for protons in similar chemical environments.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1,4-Diazepan-2-one**

Chemical Shift (δ) ppm	Carbon Assignment	Notes
~ 170 - 175	C2 (C=O)	Typical range for a lactam carbonyl carbon.
~ 45 - 50	C3	Carbon adjacent to the carbonyl group.
~ 40 - 45	C5	Carbon adjacent to the secondary amine.
~ 35 - 40	C7	
~ 25 - 30	C6	

Note: The predicted values are based on typical chemical shifts for carbons in cyclic amides and amines. For substituted 1,3,4,5-tetrahydro-2H-benzo[e][2][3]diazepin-2-ones, the carbonyl carbon (C2) appears around 172-173 ppm[4][5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Infrared (IR) Absorption Bands for **1,4-Diazepan-2-one**

Frequency (cm^{-1})	Intensity	Assignment
3300 - 3400	Medium, Sharp	N-H Stretch (Amine)
3150 - 3250	Medium, Broad	N-H Stretch (Amide)
2850 - 2960	Medium	C-H Stretch (Aliphatic)
1640 - 1680	Strong	C=O Stretch (Amide I band)
1510 - 1570	Medium	N-H Bend (Amide II band)

Note: The C=O stretching frequency in cyclic amides is sensitive to ring size and substitution. For some substituted 1,3,4,5-tetrahydro-2H-benzo[e][2][3]diazepin-2-ones, the amide C=O

stretch is observed in the range of 1660-1680 cm⁻¹[4][5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for **1,4-Diazepan-2-one**

m/z	Interpretation
114	[M] ⁺ (Molecular Ion)
115	[M+H] ⁺ (Protonated Molecule)

Expected Fragmentation Pathways: The fragmentation of **1,4-diazepan-2-one** under electron ionization (EI) or in tandem MS/MS experiments is expected to involve characteristic losses. For related 1,4-benzodiazepin-2-ones, common fragmentation pathways include the loss of CO, HNCO, and cleavage of the seven-membered ring[6].

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **1,4-diazepan-2-one** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.
- ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are necessary compared to ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Phase (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Thin Film (for soluble solids): The compound is dissolved in a volatile solvent. A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument typically scans the mid-infrared region ($4000\text{-}400\text{ cm}^{-1}$). The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) to promote protonation for techniques like electrospray ionization.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g.,

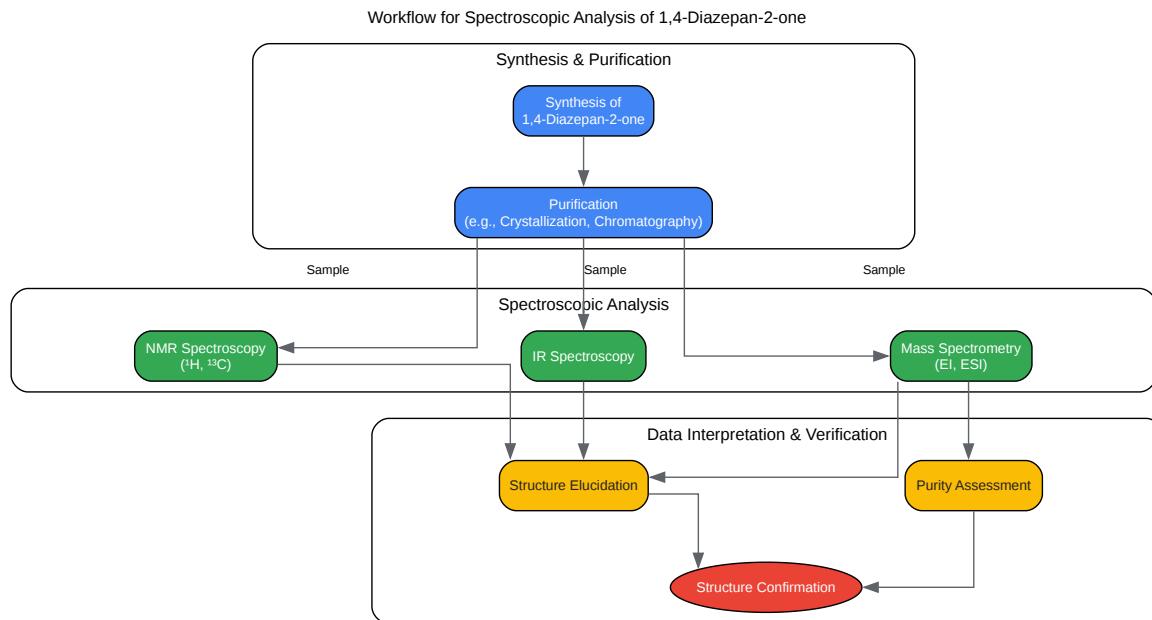
Quadrupole, Time-of-Flight - TOF, or Ion Trap) is used.

- Data Acquisition:

- ESI-MS: The sample solution is introduced into the ESI source, where it is nebulized and ionized to form protonated molecules $[M+H]^+$. The ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.
- EI-MS: For volatile compounds, the sample can be introduced into the EI source, where it is bombarded with high-energy electrons, leading to the formation of a molecular ion $[M]^+$ and various fragment ions.
- Tandem MS (MS/MS): To study fragmentation, the ion of interest (e.g., the $[M+H]^+$ ion) is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID) to generate fragment ions, which are analyzed in the second stage.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **1,4-diazepan-2-one**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **1,4-diazepan-2-one**.

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